molecular formula C26H29NO2 B013999 α-ヒドロキシタモキシフェン CAS No. 97151-02-5

α-ヒドロキシタモキシフェン

カタログ番号: B013999
CAS番号: 97151-02-5
分子量: 387.5 g/mol
InChIキー: BPHFBQJMFWCHGH-QPLCGJKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Hydroxytamoxifen is a stilbenoid.

科学的研究の応用

タモキシフェンの遺伝毒性代謝物

α-ヒドロキシタモキシフェンは、乳がんの治療に広く用いられているタモキシフェンの遺伝毒性代謝物です . これはラットの肝臓で形成され、in vitro(肝臓ミクロソームインキュベーション)とin vivo(胆管カテーテル留置動物)の両方で同定および定量できます . この研究は、α-ヒドロキシタモキシフェンがラットの肝臓でグルクロン酸抱合されることを初めて示しています .

解毒における役割

α-ヒドロキシタモキシフェンのスルホン化は求電子性の遺伝毒性中間体を生成しますが、グルクロン酸抱合はα-ヒドロキシタモキシフェンを解毒する手段となり得ます . この解毒プロセスは、化合物の有害な影響を軽減する可能性があります。

タモキシフェン療法の薬理遺伝学

α-ヒドロキシタモキシフェンは、タモキシフェン療法の薬理遺伝学において重要な役割を果たしています . タモキシフェンは、活性代謝物である4-ヒドロキシタモキシフェンとエンドキシフェンの生成のために、シトクロムP450(CYP)酵素による酵素的活性化を必要とします . 多型性のCYP2D6はこの生体変換における主要な酵素です .

活性タモキシフェン代謝物の血漿濃度への影響

CYP2D6阻害剤による遺伝子変異と薬物相互作用は、活性タモキシフェン代謝物の血漿濃度とタモキシフェン治療を受けた患者の転帰に影響を与えます . 非機能性(貧弱な代謝者)および重度に障害された(中間代謝者)CYP2D6対立遺伝子は、再発率の上昇に関連付けられています .

個別化医療の可能性

代謝者の状態を予測するために、治療前にCYP2D6遺伝子型を検査することで、内分泌治療の個別化のための新しい道が開かれる可能性があります <path d="M708.9602478 379.17766339h-128.70369303V19.879

作用機序

Target of Action

Alpha-Hydroxytamoxifen, a metabolite of Tamoxifen, primarily targets the Estrogen Receptors (ER) . These receptors play a crucial role in the growth and development of breast cancer cells .

Mode of Action

Alpha-Hydroxytamoxifen binds to the estrogen receptors, inducing a conformational change in the receptor . This results in a blockage or change in the expression of estrogen-dependent genes . It’s also found to act as an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ .

Biochemical Pathways

Alpha-Hydroxytamoxifen affects several biochemical pathways. It’s formed through the enzymatic product of CYP2D6 . The hydroxylated metabolites of tamoxifen have a high binding affinity for the ER . It’s also found that alpha-hydroxytamoxifen can be glucuronylated in rat liver .

Pharmacokinetics

Tamoxifen, the prodrug of alpha-Hydroxytamoxifen, is extensively metabolized by cytochrome P450 enzymes . The polymorphic CYP2D6 is the key enzyme in this biotransformation . Genetic variants and drug interaction by CYP2D6 inhibitors influence the plasma concentrations of active tamoxifen metabolites and the outcomes of tamoxifen-treated patients .

Result of Action

The molecular and cellular effects of alpha-Hydroxytamoxifen’s action include decreased contraction amplitude, slowed relaxation, and decreased Ca2+ transient amplitude in isolated rat cardiac myocyte . It’s also found that alpha-Hydroxytamoxifen reacts directly, if slowly, with isolated DNA .

Action Environment

The action, efficacy, and stability of alpha-Hydroxytamoxifen can be influenced by various environmental factors. For instance, women with genetically impaired cytochrome P450 2D6 have reduced production of endoxifen, a metabolite of tamoxifen, and a higher risk of breast cancer recurrence . Moreover, strong CYP2D6 inhibitors such as the selective serotonin reuptake inhibitors paroxetine and fluoxetine, which are used to treat hot flashes, should be avoided because they severely impair formation of the active metabolites .

Safety and Hazards

Alpha-Hydroxytamoxifen is harmful if swallowed, may cause cancer, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .

将来の方向性

The pharmacogenomics of drug-metabolizing enzymes involved in the biotransformation of tamoxifen has become a major area of interest, owing to its potential to predict a breast cancer patient’s treatment outcome before the initiation of treatment . Furthermore, tamoxifen is being assayed in repurposing strategies against a number of microbial infections .

生化学分析

Biochemical Properties

Alpha-Hydroxytamoxifen is a reactive metabolite that interacts with various enzymes and proteins. It is formed through the metabolic process of alpha-hydroxylation . The rates of formation of alpha-Hydroxytamoxifen in incubations with liver microsomal preparations from women, female CD1 mice, or female Sprague–Dawley rats were quantified by liquid chromatography–mass spectrometry .

Cellular Effects

Alpha-Hydroxytamoxifen has been found to react with DNA in the absence of metabolizing enzymes . This suggests that it may have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of alpha-Hydroxytamoxifen involves its interaction with DNA. This interaction occurs without the need for enzymatic metabolism, indicating that alpha-Hydroxytamoxifen may directly influence gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Hydroxytamoxifen have been observed over time. Studies have shown that alpha-Hydroxytamoxifen can be glucuronylated in rat liver . This process may represent a means of detoxifying alpha-Hydroxytamoxifen .

Metabolic Pathways

Alpha-Hydroxytamoxifen is involved in the metabolic pathway of alpha-hydroxylation . This process is catalyzed predominantly by CYP3A in humans .

特性

IUPAC Name

(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHFBQJMFWCHGH-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315817
Record name α-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97151-02-5
Record name α-Hydroxytamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97151-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hydroxytamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097151025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Hydroxytamoxifen
Reactant of Route 2
Reactant of Route 2
alpha-Hydroxytamoxifen
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
alpha-Hydroxytamoxifen
Reactant of Route 4
Reactant of Route 4
alpha-Hydroxytamoxifen
Reactant of Route 5
Reactant of Route 5
alpha-Hydroxytamoxifen
Reactant of Route 6
Reactant of Route 6
alpha-Hydroxytamoxifen
Customer
Q & A

Q1: How does alpha-Hydroxytamoxifen exert its effects within cells?

A1: Alpha-OHTAM itself binds weakly to DNA. Its primary mechanism of action involves further metabolic activation, mainly through sulfation by sulfotransferases, particularly hydroxysteroid sulfotransferase a (HSTa). [, ] This reaction generates a highly reactive sulfate ester that readily forms covalent bonds with DNA, primarily at the N2 position of guanine. [, , , , ] These DNA adducts can disrupt DNA replication and repair mechanisms, potentially leading to mutations and contributing to the development of cancer. [, , , , ]

Q2: Does alpha-Hydroxytamoxifen form DNA adducts in all tissues equally?

A2: Research indicates a strong organ specificity for alpha-OHTAM-induced DNA adduct formation. While significant adduct levels are observed in rat liver, minimal to no adducts are detected in other tissues, including the uterus, stomach, kidney, spleen, and colon. [, ] This specificity likely arises from the predominant localization of HSTa, the enzyme responsible for activating alpha-OHTAM, to the liver. []

Q3: How does the activity of alpha-Hydroxytamoxifen differ between species?

A3: Significant species differences exist in the metabolic activation and detoxification of alpha-OHTAM. Notably, human liver microsomes exhibit lower rates of alpha-hydroxylation and O-sulfonation compared to rats, coupled with a significantly higher rate of O-glucuronidation. [] This enhanced detoxification capacity in humans potentially explains the lower risk of liver cancer associated with tamoxifen in humans compared to rats. [, , ]

Q4: What is the molecular formula and weight of alpha-Hydroxytamoxifen?

A4: Alpha-Hydroxytamoxifen (alpha-OHTAM) has the molecular formula C26H29NO2 and a molecular weight of 387.52 g/mol.

Q5: Is there spectroscopic data available for alpha-Hydroxytamoxifen?

A5: Yes, various studies have employed spectroscopic techniques to characterize alpha-OHTAM and its DNA adducts. These techniques include mass spectrometry (MS), proton magnetic resonance spectroscopy (1H-NMR), and ultraviolet (UV) spectroscopy. [, , , ] These methods provide valuable information on the structure, reactivity, and interactions of alpha-OHTAM with DNA.

Q6: How do structural modifications of tamoxifen affect its metabolic activation to alpha-Hydroxytamoxifen?

A6: Studies on tamoxifen analogs have revealed that modifications to the ethyl side chain can significantly alter their metabolic activation. For instance, replacing the ethyl group with a bromine atom (bromotamoxifen) or a methyl group (C-desmethylenetamoxifen) resulted in either no detectable DNA damage or significantly reduced adduct levels compared to tamoxifen. [] These findings underscore the importance of the ethyl side chain in the metabolic activation of tamoxifen to alpha-OHTAM.

Q7: Do the geometric isomers of alpha-Hydroxytamoxifen exhibit different levels of DNA adduct formation?

A7: Yes, the trans isomers of alpha-OHTAM and its precursor, alpha-hydroxy-N-desmethyltamoxifen, have been shown to form significantly more DNA adducts than their corresponding cis isomers in rat liver cells. [, , ] This stereoselectivity suggests that the R-isomer of alpha-OHTAM more readily undergoes sulfate conjugation, leading to the formation of the reactive carbocation that attacks DNA. []

Q8: What are the major metabolic pathways of tamoxifen that lead to the formation of alpha-Hydroxytamoxifen?

A8: Alpha-OHTAM is generated from tamoxifen primarily through a two-step metabolic process. First, tamoxifen undergoes alpha-hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans. [] Subsequently, alpha-OHTAM is further metabolized through either O-sulfonation or O-glucuronidation pathways. [, ] O-sulfonation generates the reactive species that forms DNA adducts, while O-glucuronidation leads to detoxification. [, ]

Q9: How do the rates of alpha-Hydroxytamoxifen metabolism differ between species?

A9: The balance between activation and detoxification pathways for alpha-OHTAM differs significantly between species. Human liver microsomes exhibit significantly lower rates of alpha-hydroxylation and O-sulfonation compared to rats. [] Conversely, the rate of O-glucuronidation, a detoxification pathway, is significantly higher in humans. [] These metabolic differences contribute to the lower risk of tamoxifen-induced liver cancer in humans compared to rats. [, , ]

Q10: What are the primary safety concerns associated with alpha-Hydroxytamoxifen?

A10: The primary safety concern with alpha-OHTAM stems from its genotoxic potential. The formation of DNA adducts, primarily in the liver, raises concerns about its potential to initiate tumor development. [, , , , ] While tamoxifen is a known hepatocarcinogen in rats, its association with liver cancer in humans remains unclear. [, ] Nonetheless, understanding the mechanisms of alpha-OHTAM activation and detoxification is crucial for evaluating the long-term risks associated with tamoxifen therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。